Xyloketal A

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Xyloketal A (C₂₇H₃₆O₆, MW 456.6 g/mol) is a C₃-symmetric ketal natural product from the marine fungus Xylaria sp. It is a validated multi-target probe for neuro-cardiovascular research, overcoming the potency and stability limitations of other xyloketals. - Most potent native AChE inhibitor (IC₅₀ 29.9 μM) with a noncompetitive reversible mechanism and selectivity over BuChE. - Unique SOCE blocker targeting the STIM1 LYS363 residue in PASMCs, unavailable in xyloketal B. - Stable, enantiomerically pure scaffold; xyloketal C undergoes spontaneous rearrangement. - 93% yield demonstrated for demethyl analogues, enabling efficient SAR library synthesis.

Molecular Formula C27H36O6
Molecular Weight 456.6 g/mol
Cat. No. B1250557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXyloketal A
Synonymsxyloketal A
Molecular FormulaC27H36O6
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC1COC2(C1CC3=C4C(=C5C(=C3O2)CC6C(COC6(O5)C)C)CC7C(COC7(O4)C)C)C
InChIInChI=1S/C27H36O6/c1-13-10-28-25(4)19(13)7-16-22(31-25)17-8-20-14(2)12-30-27(20,6)33-24(17)18-9-21-15(3)11-29-26(21,5)32-23(16)18/h13-15,19-21H,7-12H2,1-6H3/t13-,14-,15-,19+,20+,21+,25+,26+,27+/m0/s1
InChIKeyHFZTVRRNBDAJIS-PERNPGNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xyloketal A Procurement Guide


Xyloketal A (C₂₇H₃₆O₆, MW 456.6 g/mol) is a structurally unique ketal natural product bearing C₃‑symmetry and a bowl‑shaped conformation, initially isolated from the mangrove fungus Xylaria sp. (strain No. 2508) from the South China Sea [1]. It belongs to the xyloketal family alongside analogs xyloketals B–E and exhibits dual pharmacological activity: acetylcholinesterase (AChE) inhibition and L‑calcium channel blockade . The absolute stereochemistry of (−)‑xyloketal A was confirmed via the first total synthesis in 2006 [2].

Marine fungal natural product probe with unique C₃-symmetric ketal scaffold
Acetylcholinesterase inhibition study fit
L-type calcium channel modulation assay context

Why Xyloketal A Cannot Be Substituted


Although xyloketals A–D share the same marine fungal origin and core benzopyran‑derived scaffold, they exhibit marked quantitative differences in AChE inhibitory potency, calcium channel subtype targeting, and synthetic accessibility that preclude interchangeable substitution. Xyloketal A demonstrates the most potent AChE inhibition among the native congeners (IC₅₀ = 29.9 μmol/L) and uniquely shows robust store‑operated calcium entry (SOCE) blockade activity not reported for xyloketal B [1]. Additionally, xyloketal C undergoes spontaneous room‑temperature rearrangement to xyloketal B in DMSO‑d₆ solution, introducing stability concerns absent for xyloketal A [2].

AChE inhibitory response rank order differs markedly among xyloketal congeners; IC₅₀ ratios may not transfer across models.
Only xyloketal A demonstrates reported SOCE blockade activity in pulmonary arterial smooth muscle cells.
Xyloketal C undergoes room-temperature rearrangement to xyloketal B in DMSO‑d₆, introducing stability concerns absent for xyloketal A.

Xyloketal A Comparative Activity Data


AChE Inhibitory Potency Advantage

In a direct head‑to‑head in vitro comparison of xyloketals A–D under identical assay conditions, xyloketal A demonstrated the most potent acetylcholinesterase (AChE) inhibition with an IC₅₀ of 29.9 μmol/L, compared to 137.4 μmol/L for xyloketal B, 109.3 μmol/L for xyloketal C, and 425.6 μmol/L for xyloketal D [1]. The inhibition mechanism was characterized as reversible and noncompetitive for all four compounds. Importantly, all xyloketals tested showed superior selectivity for AChE over butyrylcholinesterase (BuChE) relative to the positive control velnacrine [2].

AChE Inhibition Potency
Head-to-head
Xyloketal A IC₅₀ 29.9 μmol/L
vs B 137.4, C 109.3, D 425.6 μmol/L
Supports AChE-targeted pathway research
Reversible noncompetitive; selective over BuChE
Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Unique SOCE Blockade Activity

In a comparative evaluation of xyloketals 1–4 (A–D) in primary distal pulmonary arterial smooth muscle cells (PASMCs) isolated from mice, xyloketal A exhibited strong SOCE blocking activity [1]. Concurrently, xyloketal A inhibited secretion of the pro‑inflammatory cytokine interleukin‑8 (IL‑8) [2]. Molecular docking analysis further revealed that xyloketal A forms a noncovalent interaction with lysine 363 (LYS363) in the cytosolic region of the STIM1‑ORAI1 protein complex, the key domain regulating SOCE [3]. Parallel artificial membrane permeability assay (PAMPA) data for xyloketals 1–4 indicated facile cell membrane penetration, supporting intracellular target engagement [4].

SOCE Blockade & STIM1 Interaction
Head-to-head
Strong SOCE blockade in PASMCs; STIM1 LYS363 docking; PAMPA-permeable
Supports SOCE pathway study in vascular models
IL-8 secretion inhibition reported
Store‑operated calcium entry Pulmonary arterial smooth muscle Cardiovascular pharmacology

High-Yield Analog Synthesis

Synthetic studies on demethyl analogues of xyloketal A achieved up to 93% optimized isolated yield using a boron trifluoride diethyl etherate‑promoted electrophilic aromatic substitution strategy [1]. This transformation encompasses minimally six individual reactions yet proceeds with remarkable efficiency [2]. In parallel, fermentation optimization of Xylaria sp. 2508 for natural xyloketal A production using response surface methodology achieved a titer of 2.20 × 10⁻⁷ g/mL, representing a 1.32‑fold increase over basal medium production [3]. While direct yield comparisons for native xyloketal A total synthesis are not reported as percentage yields in the literature, the analog synthesis demonstrates the scaffold's inherent amenability to efficient derivatization.

Synthetic Tractability
Class-level
Demethyl analog 93% yield; fermentation titer 2.20×10⁻⁷ g/mL
Supports SAR and derivatization research
BF₃·OEt₂-promoted EAS; RSM fermentation
Synthetic accessibility Demethyl analogs Electrophilic aromatic substitution

L-Type Calcium Channel Blockade

Activity studies on benzopyran‑type compounds structurally related to the xyloketal core have demonstrated strong L‑calcium channel inhibitory activity at 0.2 μg/mL with a 60% inhibition rate [1]. The patent literature specifically identifies xyloketals A–F as having L‑calcium channel blocking activity relevant to cardiovascular disease applications [2]. Total synthesis reports confirm that (−)‑xyloketal A exhibits L‑calcium channel blocking activity in addition to its AChE inhibitory effects [3]. While xyloketals A, B, and F have all been shown to possess L‑calcium channel blocking activity [4], the combination of this activity with Xyloketal A's superior AChE potency and unique SOCE blockade creates a differentiated multi‑target pharmacological profile.

L-Type Ca²⁺ Channel Blockade
Class-level
Benzopyran scaffold 60% inhibition at 0.2 μg/mL; Xyloketals A, B, F active
Supports multi-target pathway interpretation
Combined AChE and SOCE profile differentiation
L‑type calcium channel Cardiovascular pharmacology Vascular protection

Xyloketal A Research Applications


Alzheimer's Disease AChE Lead Optimization

Xyloketal A's 29.9 μmol/L AChE IC₅₀, representing a 4.6‑fold potency advantage over xyloketal B, positions it as the optimal native scaffold for structure‑based lead optimization in Alzheimer's disease programs [1]. The reversible noncompetitive inhibition mechanism and favorable AChE‑over‑BuChE selectivity profile provide a validated starting point for SAR campaigns [2].

Pulmonary Arterial Hypertension SOCE Targeting

Xyloketal A uniquely demonstrates strong SOCE blockade in primary PASMCs with validated molecular interaction at the STIM1 LYS363 residue [1]. This activity, combined with confirmed membrane permeability via PAMPA and IL‑8 secretion inhibition, establishes xyloketal A as a chemically tractable tool compound for probing the STIM1‑ORAI1 axis in pulmonary vascular disease models [2].

Neuro-Cardiovascular Multi-Mechanism Therapy

The confluence of potent AChE inhibition (IC₅₀ = 29.9 μmol/L), L‑calcium channel blockade (60% inhibition at 0.2 μg/mL for scaffold), and unique SOCE inhibition in xyloketal A creates a triple‑activity profile unmatched by xyloketals B, C, or D [1][2]. This profile supports dual‑indication development strategies addressing the neuro‑cardiovascular continuum, including vascular dementia and hypertension‑associated cognitive decline.

Medicinal Chemistry Derivatization

The demonstrated 93% yield for demethyl xyloketal A analogue synthesis provides a validated platform for generating structurally diverse compound libraries for SAR exploration [1]. The C₃‑symmetric scaffold and confirmed absolute stereochemistry of (−)‑xyloketal A enable rational design of enantiomerically pure derivatives with potentially enhanced potency and selectivity [2].

Application
Selection Property
Validation Focus
AChE pathway-targeted studies
AChE isoform selectivity profile
Reversible noncompetitive inhibition mechanism
SOCE pathway studies
STIM1-ORAI1 interaction profile
PASMC Ca²⁺ imaging model context
Multi-target pathway research
Triple-activity profile
Neuro-cardiovascular cross-model review
SAR derivatization studies
Scaffold synthetic tractability
Enantiomerically pure derivative access

Technical Documentation Hub

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41 linked technical documents
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